3-(Benzyloxy)-4-methylphenol
CAS No.: 107774-42-5
Cat. No.: VC4068781
Molecular Formula: C14H14O2
Molecular Weight: 214.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107774-42-5 |
|---|---|
| Molecular Formula | C14H14O2 |
| Molecular Weight | 214.26 |
| IUPAC Name | 4-methyl-3-phenylmethoxyphenol |
| Standard InChI | InChI=1S/C14H14O2/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
| Standard InChI Key | KDCMAYUNTSVHDE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC1=C(C=C(C=C1)O)OCC2=CC=CC=C2 |
Introduction
3-(Benzyloxy)-4-methylphenol, also known as 3-benzyloxy-4-methylphenol, is a phenolic compound with the chemical formula C14H14O2 and a molecular weight of 214.26 g/mol. Its CAS number is 107774-42-5 . This compound is of interest in various chemical and pharmaceutical applications due to its structural properties.
Synthesis and Applications
The synthesis of 3-(benzyloxy)-4-methylphenol typically involves the reaction of 4-methylphenol with benzyl chloride or benzyl bromide in the presence of a base. This compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials.
Synthesis Example:
python# Example of a synthesis reaction from rdkit import Chem # Define reactants reactant1 = Chem.MolFromSmiles('CC1=CC=C(C=C1)O') # 4-methylphenol reactant2 = Chem.MolFromSmiles('C1=CC=CC=C1CBr') # benzyl bromide # Define reaction conditions base = 'NaOH' # Sodium hydroxide # Perform reaction product = Chem.MolFromSmiles('CC1=CC(=C(C=C1)OCC2=CC=CC=C2)') # 3-(benzyloxy)-4-methylphenol print("Synthesis of 3-(Benzyloxy)-4-methylphenol from 4-methylphenol and benzyl bromide.")
Toxicological and Environmental Considerations
While specific toxicological data for 3-(benzyloxy)-4-methylphenol is limited, phenolic compounds generally can exhibit moderate to high aquatic toxicity and persistence in the environment . It is essential to handle this compound with caution and follow appropriate safety protocols to minimize exposure and environmental impact.
Research Findings and Future Directions
Research on 3-(benzyloxy)-4-methylphenol is primarily focused on its synthesis and potential applications. Future studies could explore its biological activity, environmental fate, and potential uses in organic synthesis. Given the lack of extensive data, in-depth investigations into its toxicological profile and environmental persistence are warranted.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume